Cas no 475561-89-8 (Methyl 4-fluoro-1H-pyrrole-2-carboxylate)

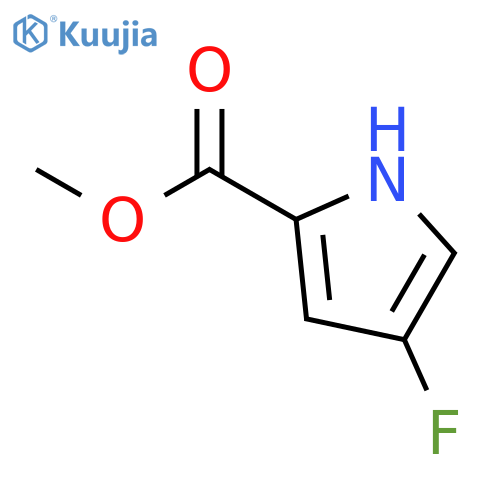

475561-89-8 structure

商品名:Methyl 4-fluoro-1H-pyrrole-2-carboxylate

CAS番号:475561-89-8

MF:C6H6FNO2

メガワット:143.115745067596

MDL:MFCD11042594

CID:867785

PubChem ID:45089983

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-fluoro-1H-pyrrole-2-carboxylate

- Methyl 4-Fluoropyrrole-2-carboxylate

- 1H-Pyrrole-2-carboxylicacid,4-fluoro-,methylester(9CI)

- 4-fluoro-1H-pyrrole-2-carboxylic acid methyl ester

- AKOS006309433

- C6H6FNO2

- 2-carbomethoxy-4-fluoropyrrole

- MFCD11042594

- 475561-89-8

- CS-0061832

- SB13772

- SY016341

- EN300-219550

- Methyl4-fluoro-1H-pyrrole-2-carboxylate

- DA-17464

- AS-38704

- SCHEMBL1298467

- CHEMBL4521308

- DQCVQMRMLSMVDL-UHFFFAOYSA-N

- DTXSID90666558

-

- MDL: MFCD11042594

- インチ: InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3

- InChIKey: DQCVQMRMLSMVDL-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC(=CN1)F

計算された属性

- せいみつぶんしりょう: 143.03800

- どういたいしつりょう: 143.03825660g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

- PSA: 42.09000

- LogP: 0.94040

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC903659-250mg |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 98% | 250mg |

£32.00 | 2025-02-22 | |

| Apollo Scientific | PC903659-1g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 98% | 1g |

£90.00 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0695-5G |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 97% | 5g |

¥ 3,616.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D911346-5g |

Methyl 4-Fluoropyrrole-2-carboxylate |

475561-89-8 | 97% | 5g |

$345 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M73840-1g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 1g |

¥4209.0 | 2021-09-08 | ||

| Fluorochem | 231406-1g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 95% | 1g |

£482.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D241370-10g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 95% | 10g |

$2280 | 2024-08-03 | |

| TRC | M305523-100mg |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 100mg |

$87.00 | 2023-05-17 | ||

| Chemenu | CM243386-1g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 96% | 1g |

$320 | 2021-08-04 | |

| Fluorochem | 231406-5g |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate |

475561-89-8 | 95% | 5g |

£1446.00 | 2022-02-28 |

Methyl 4-fluoro-1H-pyrrole-2-carboxylate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

475561-89-8 (Methyl 4-fluoro-1H-pyrrole-2-carboxylate) 関連製品

- 886371-79-5(Methyl 4-fluoropicolinate)

- 107504-07-4(methyl 5-fluoropyridine-2-carboxylate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:475561-89-8)Methyl 4-fluoro-1H-pyrrole-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):287.0